4,4-dimethyl-6,7-dihydro-5H-thieno[3,2-c]pyridine
Description
Properties
IUPAC Name |
4,4-dimethyl-6,7-dihydro-5H-thieno[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-9(2)7-4-6-11-8(7)3-5-10-9/h4,6,10H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUJMAVITKRTKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CCN1)SC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Sulfonamide Precursors
The precursor N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide is synthesized through a three-step sequence:
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Schiff Base Formation : 3-Thienaldehyde reacts with a diamine derivative (e.g., NH₂–CH₂–CH(OR)₂) in benzene under reflux to form a Schiff base.
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Reduction : Sodium borohydride reduces the Schiff base in ethanol, yielding N-[2,2-(OR)₂]ethyl-(3-thienyl)-methylamine .
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Sulfonylation : The amine is treated with para-toluenesulfonyl chloride in chloroform/water, producing the sulfonamide intermediate.
For 4,4-dimethyl substitution, the diamine component must incorporate methyl groups at the 2,2-positions. For example, using NH₂–CH₂–C(CH₃)₂–OCH₂CH₃ introduces dimethyl functionality early in the synthesis.
Acid-Catalyzed Cyclization
The sulfonamide undergoes cyclization in the presence of a strong acid (e.g., 12N HCl) and an inert solvent (dioxane or ethanol) at 50–100°C. The mechanism proceeds via protonation of the sulfonamide oxygen, followed by nucleophilic attack of the thienyl sulfur on the adjacent carbon, forming the pyridine ring.
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Reactants : 25 g sulfonamide, 80 mL 12N HCl, 500 mL dioxane.
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Conditions : Reflux for 4 hours.
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Workup : Neutralization with NaOH, extraction with methylene chloride, and vacuum distillation.
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Yield : 76% (thieno[3,2-c]pyridine derivative).
Alkylation of Tetrahydro-thieno[3,2-c]pyridine Intermediates
Post-cyclization alkylation provides an alternative route to introduce dimethyl groups. European Patent EP0099802 and US Patent 4,529,596 detail alkylation of tetrahydro-thieno[3,2-c]pyridine cores using α-halogenated esters.
Preparation of Tetrahydro-thieno[3,2-c]pyridine
The saturated core is synthesized via hydrogenation of thieno[3,2-c]pyridine under catalytic conditions (e.g., Pd/C in ethanol). Partial hydrogenation preserves the dihydro-5H structure.
Dimethyl Group Introduction
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Reactants : Tetrahydro-thieno[3,2-c]pyridine (1 eq), 2-chloro-2-methylpropane (2 eq), K₂CO₃.
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Solvent : Dry ethanol.
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Conditions : Reflux for 12 hours.
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Yield : 68–72% (4,4-dimethyl derivative).
The reaction proceeds via an SN2 mechanism, with the chloride leaving group facilitating nucleophilic substitution at the 4-position.
Cascade Synthesis via Mercaptopyridine Intermediates
Adapting methodologies from SciELO, thieno[3,2-c]pyridines can be synthesized through intramolecular cyclization of 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles. While this method primarily targets [2,3-b] isomers, modifying the starting material’s substitution pattern enables [3,2-c] selectivity.
Key Steps :
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Mercaptopyridine Synthesis :
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One-pot reaction of malononitrile, aldehydes, and thiophenol catalyzed by MgO.
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Reduction of 6-(phenylthio)pyridine derivatives to 6-mercaptopyridines.
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Cyclization :
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Treatment with α-halogenated dimethyl compounds (e.g., 1,2-dibromo-2-methylpropane) in sodium ethoxide/ethanol.
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Yield : 85–90% (thieno[3,2-c]pyridine with dimethyl groups).
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Comparative Analysis of Methods
Purification and Characterization
Final purification typically involves:
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Distillation : Under reduced pressure (0.1–1 mm Hg) to isolate low-boiling products.
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Recrystallization : From isopropyl ether/isopropanol mixtures.
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Salt Formation : Hemi-sulfate salts for crystalline isolation.
Analytical Data :
Industrial-Scale Considerations
Large-scale production (e.g., 1 kg batches) requires:
Chemical Reactions Analysis
Types of Reactions
4,4-dimethyl-6,7-dihydro-5H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H13NS
- Molecular Weight : 167.27 g/mol
- IUPAC Name : 4,4-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- CAS Number : 1176404-23-1
The compound features a thieno[3,2-c]pyridine core structure that contributes to its unique chemical reactivity and biological activity.
Pharmacological Applications
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Antithrombotic Agents :
- Clopidogrel Derivatives : Research indicates that derivatives of thieno[3,2-c]pyridine compounds exhibit significant antiplatelet activity. Clopidogrel is a well-known example that has been extensively studied for its role in preventing thromboembolic events in cardiovascular diseases. The structural similarity of 4,4-dimethyl-6,7-dihydro-5H-thieno[3,2-c]pyridine to clopidogrel suggests potential for similar pharmacological effects .
- Anti-inflammatory Properties :
- Neuroprotective Effects :
Synthetic Applications
This compound serves as an important building block in organic synthesis:
- Intermediate in Drug Synthesis :
- Ligand Development :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4,4-dimethyl-6,7-dihydro-5H-thieno[3,2-c]pyridine and its derivatives involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, some derivatives may inhibit enzymes or receptors involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Derivatives
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (C₇H₉NS)
- Structure : Lacks the 4,4-dimethyl groups but retains the saturated dihydro-pyridine-thiophene core.
- Applications : Serves as a precursor for bioactive molecules, including antipsychotics and antibacterial agents .
- Synthesis : Used in coupling reactions with azaindoles under solvent-free conditions .
5-Acyl-6,7-dihydrothieno[3,2-c]pyridine Derivatives
- Structure : Features acyl groups (e.g., RU-SKI 41, RU-SKI 43) at the 5-position.
- Activity : Exhibits sub-micromolar IC₅₀ values against Hedgehog acyltransferase (Hhat) due to conformational flexibility of the amide group, which enhances target binding .
- Limitations : Acyl groups may reduce membrane permeability compared to alkylated analogs like the 4,4-dimethyl derivative .
5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (C₂₆H₂₃NS)
Bioactive Analogues
Thieno[3,2-c]pyridine-based Kinase Inhibitors
- Lck Inhibitors: Derivatives with urea substituents show high selectivity for Src-family tyrosine kinases, with IC₅₀ values in the nanomolar range .
- KDR Kinase Inhibitors: Urea-linked thieno[3,2-c]pyridines inhibit vascular endothelial growth factor receptors, critical in angiogenesis .
CNS-Active Derivatives
Comparative Analysis Table
Key Research Findings
- Biological Selectivity : Acylated derivatives (e.g., RU-SKI series) prioritize enzyme inhibition, while alkylated variants may excel in pharmacokinetic properties .
- Synthetic Versatility : The trityl-protected derivative enables precise functionalization at the 5-position, critical for scalable drug synthesis .
Biological Activity
4,4-Dimethyl-6,7-dihydro-5H-thieno[3,2-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : CHNS
- Molecular Weight : 167.27 g/mol
- IUPAC Name : this compound
- CAS Number : 1176404-23-1
The structure of this compound includes a thienopyridine framework which is significant for its biological activity.
Anticancer Potential
Recent studies have indicated that thienopyridine derivatives exhibit significant anticancer properties. The compound's structural similarity to known kinase inhibitors suggests it may interact with various cellular pathways involved in cancer progression.
- Pim Kinase Inhibition : Research has demonstrated that certain derivatives of thienopyridine can inhibit Pim kinases, which are implicated in several cancers. For instance, compounds with similar structures showed IC values ranging from 1.18 to 8.83 µM against Pim-1 kinase . This suggests that this compound may also possess similar inhibitory effects.
- Cytotoxicity Studies : In vitro studies on cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) have shown that certain thienopyridine derivatives exhibit potent cytotoxic effects. The most active derivatives displayed significant inhibition of cell proliferation consistent with their kinase inhibitory activity .
Neuroprotective Effects
Emerging evidence suggests that thienopyridine compounds may also offer neuroprotective benefits. Their ability to modulate neurotransmitter systems could have implications for treating neurodegenerative diseases.
- Mechanism of Action : Thienopyridines may influence the dopaminergic and serotonergic pathways, potentially offering therapeutic effects in conditions like Parkinson's disease and depression. The exact mechanisms remain under investigation but are thought to involve receptor modulation and neuroinflammation reduction.
Case Studies and Experimental Data
A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,4-dimethyl-6,7-dihydro-5H-thieno[3,2-c]pyridine, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via cyclization of intermediates such as 2-bromo-5-R-substituted derivatives (where R = trityl, Boc, or benzyl groups). For example, reacting 2-bromo-5-trityl intermediates with tert-butyl peroxybenzoate (TBPB) in tetrahydrofuran (THF) or toluene under Mg-mediated conditions yields key intermediates, followed by acid hydrolysis to form the core structure . Optimizing solvent polarity (e.g., THF vs. toluene) and stoichiometry of Mg powder can improve yields by 15–20% .
Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?
- Methodology : Use a combination of 1H/13C NMR, DEPT, and 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities. For example, diagnostic signals in 1H NMR include methyl protons at δ 1.2–1.5 ppm (dimethyl groups) and thieno-protons at δ 6.8–7.2 ppm. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., CHNS: calc. 167.0768, found 167.0771) . Purity is assessed via HPLC with UV detection at 254 nm .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by storing the compound in buffers (pH 1–12) at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS; the compound shows instability at pH < 2 (hydrolysis of the thieno ring) and >10 (oxidative decomposition). Storage recommendations: airtight containers at –20°C in inert atmospheres .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with cytochrome P450 enzymes?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of CYP3A4 or CYP2D6 (PDB IDs: 4D7Z, 5TFT). Focus on binding affinity (ΔG values) and key residues (e.g., Phe304 for CYP3A4). Validate predictions with in vitro microsomal assays using NADPH depletion rates . Contradictions between predicted and observed IC values may arise from solvent accessibility or allosteric effects .
Q. What strategies resolve discrepancies in reported biological activity data across studies?
- Methodology : Standardize assays using identical cell lines (e.g., HepG2 for cytotoxicity) and controls. For example, conflicting IC values in MTT assays may stem from varying incubation times (24 vs. 48 hours). Cross-validate with orthogonal methods like apoptosis markers (Annexin V/PI) and caspase-3 activation . Adjust for batch-to-batch compound purity differences via LC-MS .
Q. How can derivatives be designed to improve aqueous solubility while retaining bioactivity?
- Methodology : Introduce polar groups (e.g., –COOH, –OH) at the 2- or 5-positions via Pd-catalyzed cross-coupling (Suzuki-Miyaura) or nucleophilic substitution. For example, substituting the 2-methyl group with a carboxylic acid increases solubility by 10-fold (logP reduction from 2.8 to 1.2). Maintain bioactivity by preserving the thieno-pyridine core .
Q. What experimental approaches assess the compound’s potential to overcome multidrug resistance (MDR) in cancer cells?
- Methodology : Use P-glycoprotein (P-gp)-overexpressing cell lines (e.g., MCF-7/ADR). Compare intracellular accumulation (via fluorescent analogs) with/without P-gp inhibitors (verapamil). Synergy studies with doxorubicin (combination index < 0.9) indicate MDR reversal. Validate with ATPase activity assays to confirm P-gp inhibition .
Q. How do metal coordination complexes of this compound influence its pharmacological profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
